molecular formula C11H18O B1599265 2-Allyl-2-ethylhex-3-enal CAS No. 67140-10-7

2-Allyl-2-ethylhex-3-enal

Cat. No.: B1599265
CAS No.: 67140-10-7
M. Wt: 166.26 g/mol
InChI Key: AGRIFDATABVSAA-UHFFFAOYSA-N
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Description

2-Allyl-2-ethylhex-3-enal is an organic compound with the molecular formula C11H18O It is characterized by the presence of an allyl group and an ethyl group attached to a hexenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2-ethylhex-3-enal typically involves the reaction of allyl bromide with 2-ethylhexanal in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-2-ethylhex-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the aldehyde group to an alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25-30°C.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Allyl-2-ethylhexanoic acid.

    Reduction: 2-Allyl-2-ethylhex-3-enol.

    Substitution: 2-Halo-2-ethylhex-3-enal derivatives.

Scientific Research Applications

2-Allyl-2-ethylhex-3-enal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 2-Allyl-2-ethylhex-3-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in its mechanism of action include the activation of oxidative stress responses and modulation of enzyme activity.

Comparison with Similar Compounds

  • 2-Allyl-2-ethylhex-3-enol
  • 2-Allyl-2-ethylhexanoic acid
  • 2-Halo-2-ethylhex-3-enal derivatives

Comparison: 2-Allyl-2-ethylhex-3-enal is unique due to its specific combination of an allyl group and an ethyl group on a hexenal backbone. This structural arrangement imparts distinct chemical properties, such as reactivity towards oxidation and reduction reactions. Compared to its analogs, this compound exhibits a higher degree of reactivity and versatility in synthetic applications.

Properties

CAS No.

67140-10-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-ethyl-2-prop-2-enylhex-3-enal

InChI

InChI=1S/C11H18O/c1-4-7-9-11(6-3,10-12)8-5-2/h5,7,9-10H,2,4,6,8H2,1,3H3

InChI Key

AGRIFDATABVSAA-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/C(CC)(CC=C)C=O

SMILES

CCC=CC(CC)(CC=C)C=O

Canonical SMILES

CCC=CC(CC)(CC=C)C=O

67140-10-7

Origin of Product

United States

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